Enhanced Metabolic Stability via 3-Cyclopropyl Substitution vs. 3-Methyl and 3-Unsubstituted Analogs
The target compound possesses a 3-cyclopropyl group on the pyridazinone core, substituting the common methyl or hydrogen found in closely related analogs such as N-(4-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide or N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1210739-49-3). Medicinal chemistry reviews demonstrate that the incorporation of a cyclopropyl ring is a validated strategy to increase metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, a common metabolic soft spot for alkyl-substituted heterocycles [1]. This provides a class-level inference that CAS 2034304-60-2 possesses longer metabolic half-life potential compared to its 3-methyl or 3-unsubstituted comparators.
| Evidence Dimension | Metabolic stability (class-level inference from medicinal chemistry principles) |
|---|---|
| Target Compound Data | Structure contains 3-cyclopropyl group, known to enhance metabolic stability relative to methyl or hydrogen substituents [1]. |
| Comparator Or Baseline | N-(4-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (methyl analog); N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, CAS 1210739-49-3 (hydrogen analog) . |
| Quantified Difference | Not directly quantified in public domain; inferred from established medicinal chemistry SAR for cyclopropyl groups across diverse chemotypes. |
| Conditions | General medicinal chemistry principles; no direct experimental comparison available in public literature for this specific chemotype. |
Why This Matters
For research programs progressing to in vitro ADME profiling, selecting the cyclopropyl analog CAS 2034304-60-2 over simpler alkyl or unsubstituted variants may reduce the risk of rapid metabolic clearance, preserving compound integrity in cell-based assays and potentially improving in vivo pharmacokinetic profiles.
- [1] Talele TT. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016 Oct 13;59(19):8712-8756. doi: 10.1021/acs.jmedchem.6b00472. View Source
